molecular formula C15H27O3PSi B14389576 Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate CAS No. 87762-61-6

Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate

Cat. No.: B14389576
CAS No.: 87762-61-6
M. Wt: 314.43 g/mol
InChI Key: LVHMFXDKCXJUII-UHFFFAOYSA-N
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Description

Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl-substituted ethyl chain, which is further modified with a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with a suitable phenyl-substituted ethyl halide in the presence of a base. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the electrophilic carbon of the halide, leading to the formation of the phosphonate ester.

Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of H-phosphonate diesters with aryl and vinyl halides under microwave irradiation can yield the desired phosphonate compound with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reaction conditions typically involve mild temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phosphonate group can yield phosphonic acids, while reduction can produce phosphine derivatives. Substitution reactions can lead to the formation of various phosphonate esters with different substituents.

Scientific Research Applications

Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate has several scientific research applications, including:

Mechanism of Action

The mechanism by which diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate moiety can mimic phosphate groups, allowing the compound to interact with enzymes and proteins that recognize phosphorylated substrates. This interaction can modulate the activity of these enzymes and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phenylphosphonate: Lacks the trimethylsilyl group, making it less sterically hindered.

    Diethyl [2-phenylethyl]phosphonate: Similar structure but without the trimethylsilyl group.

    Diethyl [2-(trimethylsilyl)ethyl]phosphonate: Contains the trimethylsilyl group but lacks the phenyl substitution.

Uniqueness

Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate is unique due to the presence of both the phenyl and trimethylsilyl groups. The phenyl group provides aromatic character and potential for π-π interactions, while the trimethylsilyl group offers steric protection and influences the compound’s reactivity and solubility properties .

Properties

CAS No.

87762-61-6

Molecular Formula

C15H27O3PSi

Molecular Weight

314.43 g/mol

IUPAC Name

(1-diethoxyphosphoryl-2-phenylethyl)-trimethylsilane

InChI

InChI=1S/C15H27O3PSi/c1-6-17-19(16,18-7-2)15(20(3,4)5)13-14-11-9-8-10-12-14/h8-12,15H,6-7,13H2,1-5H3

InChI Key

LVHMFXDKCXJUII-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CC1=CC=CC=C1)[Si](C)(C)C)OCC

Origin of Product

United States

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